Piperidin-1-ium-4-ol;chloride
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Overview
Description
Piperidin-1-ium-4-ol;chloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-ium-4-ol;chloride typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This process converts pyridine to piperidine, which can then be further modified to obtain this compound . Another method involves the etherification of N-carbethoxy-4-piperidone using trimethyl orthoformate in the presence of an acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These methods are designed to be cost-effective and environmentally friendly, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-ium-4-ol;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be used to modify the compound’s structure, often employing reducing agents like hydrogen gas.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperidinones, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
Piperidin-1-ium-4-ol;chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of piperidin-1-ium-4-ol;chloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as antagonists to the chemokine receptor CCR5, which is crucial for HIV-1 entry into cells . This interaction inhibits the virus’s ability to infect host cells, making it a potential therapeutic agent for HIV-1 .
Comparison with Similar Compounds
Piperidin-1-ium-4-ol;chloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidinones: Oxidized forms of piperidine that have a carbonyl group.
Substituted Piperidines: Compounds where various functional groups are attached to the piperidine ring.
This compound is unique due to its specific structure and the presence of both a hydroxyl group and a chloride ion, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
piperidin-1-ium-4-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCORPXOKYDINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-17-2 |
Source
|
Record name | 4-Hydroxypiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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